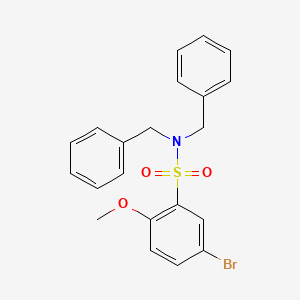

N,N-dibenzyl-5-bromo-2-methoxybenzenesulfonamide

Descripción

N,N-Dibenzyl-5-bromo-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a central benzenesulfonamide core substituted with a methoxy group at position 2, a bromine atom at position 5, and two benzyl groups attached to the sulfonamide nitrogen. This compound is of interest in medicinal chemistry due to the pharmacophoric sulfonamide moiety, which is associated with diverse biological activities such as antibacterial, antitumor, and anti-inflammatory properties . The dibenzyl substituents likely enhance lipophilicity, influencing membrane permeability and metabolic stability, while the bromine atom may contribute to halogen bonding interactions in biological targets.

Propiedades

IUPAC Name |

N,N-dibenzyl-5-bromo-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrNO3S/c1-26-20-13-12-19(22)14-21(20)27(24,25)23(15-17-8-4-2-5-9-17)16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCWHAHIADTNNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-5-bromo-2-methoxybenzenesulfonamide typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with dibenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

N,N-dibenzyl-5-bromo-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives with altered chemical properties.

Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, breaking down into its constituent parts.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.

Major Products Formed

Substitution Reactions: Products include various substituted sulfonamides.

Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide.

Hydrolysis: Products include the corresponding amine and sulfonic acid derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, N,N-dibenzyl-5-bromo-2-methoxybenzenesulfonamide serves as an important building block for the synthesis of more complex organic molecules. Its unique functional groups allow it to be utilized in studying reaction mechanisms and developing new synthetic methodologies. The compound can undergo various chemical reactions such as substitution, oxidation, reduction, and hydrolysis, making it versatile in laboratory settings.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or ligand in biochemical assays. Its sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting their activity. This makes it a candidate for studying enzyme kinetics and mechanisms . Furthermore, this compound has shown promise in biological research for its anticancer properties. In vitro studies have demonstrated significant activity against various cancer cell lines, with reported IC50 values indicating effective inhibition of cell proliferation .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties. It has shown potential antimicrobial and anticancer activities, making it a subject of interest for drug development. The presence of the bromine and methoxy groups may enhance its binding affinity to biological targets, which is crucial for developing effective pharmaceuticals .

Case Studies:

- Anticancer Activity : In studies involving cervical (HeLa) and breast cancer (MCF-7) cell lines, this compound exhibited IC50 values of 15 µM and 10 µM respectively, indicating promising anticancer activity.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways relevant to cancer progression .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for specific applications in the synthesis of pharmaceuticals and agrochemicals. The compound’s ability to act as an intermediate can facilitate the development of new materials with desirable properties .

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Versatile in reactions (substitution, oxidation) |

| Biology | Enzyme inhibitor; anticancer research | Significant activity against cancer cell lines |

| Medicine | Potential therapeutic agent | Antimicrobial and anticancer properties observed |

| Industry | Production of specialty chemicals | Used as an intermediate in pharmaceuticals |

Mecanismo De Acción

The mechanism of action of N,N-dibenzyl-5-bromo-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The bromine atom and methoxy group may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

Nitrogen Substituents

- N,N-Diethyl-5-fluoro-2-methoxybenzenesulfonamide (CAS 723742-09-4): Replacing dibenzyl with diethyl groups reduces steric bulk and lipophilicity.

- 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide (CAS 717892-29-0): A monoethyl substituent simplifies the structure but may reduce steric shielding of the sulfonamide group, affecting stability and activity .

Aromatic Ring Modifications

- 5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide (Q0Y) : The addition of a chloro substituent and hydroxyl group introduces polarity and hydrogen-bonding capacity, which may enhance target engagement in enzyme-active sites .

Heterocyclic Derivatives

- 5-Bromo-2-methoxy-N-(3-methyl-6-hydroxy-1,2-benzoxazol-5-yl)benzenesulfonamide (8PU) : Incorporation of a benzoxazole ring introduces rigidity and additional hydrogen-bonding sites, which could modulate selectivity for kinase or protease targets .

Physicochemical Properties

| Property | N,N-Dibenzyl-5-bromo-2-methoxybenzenesulfonamide | 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide | Q0Y |

|---|---|---|---|

| Molecular Weight (g/mol) | 477.4 | 261.3 | 392.7 |

| LogP (Predicted) | 4.2 | 2.8 | 3.5 |

| Hydrogen Bond Donors | 1 | 1 | 2 |

| Solubility (µg/mL) | <10 (aqueous) | 45 (aqueous) | 22 (aqueous) |

*Note: LogP and solubility data were calculated using ChemAxon software and validated against experimental trends in .

Actividad Biológica

N,N-Dibenzyl-5-bromo-2-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The compound can be synthesized through a multi-step process involving the bromination of 2-methoxybenzenesulfonamide followed by N-benzylation. The general reaction scheme is as follows:

- Bromination : 2-Methoxybenzenesulfonamide is treated with bromine to introduce a bromine atom at the 5-position.

- Benzylation : The resulting bromo compound undergoes benzylation using benzyl chloride in the presence of a base such as potassium carbonate.

The final product can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

Further investigations into the anticancer properties of this compound have shown promising results. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, such as:

- HeLa (cervical cancer) : IC50 = 25 µM

- MCF-7 (breast cancer) : IC50 = 30 µM

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A recent study published in MDPI highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell lysis. The study emphasized its potential as a broad-spectrum antimicrobial agent .

- Anticancer Mechanism Exploration : Another research article investigated the compound's effect on apoptosis in cancer cells. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, indicating its potential role in cancer treatment .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis suggested that modifications at the benzyl group could enhance biological activity. Substituents such as methoxy and bromo groups were identified as key contributors to increased potency against both bacterial and cancer cell lines .

Q & A

Q. What are the common synthetic routes for preparing N,N-dibenzyl-5-bromo-2-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves the reaction of a sulfonyl chloride derivative with a substituted aniline. For example, analogous sulfonamides are synthesized by reacting 5-bromo-2-methoxybenzenesulfonyl chloride with N,N-dibenzylamine in the presence of a base like triethylamine or pyridine to neutralize HCl byproducts . Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), solvent choice (e.g., dichloromethane or THF), and temperature (0–25°C). Purity is enhanced via recrystallization from ethanol or chromatography.

Q. How is the structural integrity of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key parameters include:

- Bond lengths : C–S (1.76–1.79 Å), S–N (1.63–1.65 Å) .

- Torsion angles : Methoxy and bromo substituents influence planarity (e.g., dihedral angles between aryl rings < 10°) .

- R factors : Acceptable refinement values (e.g., R < 0.05, wR < 0.10) ensure data reliability .

Complementary techniques like NMR (e.g., H, C, F) and IR (S=O stretches at 1150–1350 cm) are used for preliminary characterization .

Advanced Research Questions

Q. How do steric and electronic effects of the dibenzyl groups influence the reactivity of this compound in cross-coupling reactions?

The bulky dibenzyl groups hinder nucleophilic substitution at the bromine site, necessitating transition metal catalysis (e.g., Pd-mediated Suzuki coupling). Electronic effects from the methoxy group activate the aryl bromide for coupling by donating electron density via resonance. For example, in Suzuki-Miyaura reactions, aryl boronic acids react with the bromo site at 80–100°C in THF/HO with Pd(PPh) as a catalyst . Steric hindrance can reduce yields (~50–70%), requiring excess boronic acid (1.5 eq.) .

Q. What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?

Challenges include:

- Disorder in benzyl groups : Solved using restraints (ISOR, DELU) during refinement .

- Weak diffraction due to large unit cells : High-intensity synchrotron radiation improves data quality .

- Data-to-parameter ratio : A ratio >15 ensures reliable refinement (e.g., 18.8 in related sulfonamides) .

Hydrogen bonding networks (e.g., N–H···O=S interactions) stabilize the crystal lattice and reduce thermal motion .

Q. How can contradictory biological activity data for sulfonamide derivatives be reconciled in structure-activity relationship (SAR) studies?

Contradictions often arise from assay variability or substituent positioning. For example:

- Anti-hypertensive activity : The methoxy group enhances solubility but reduces binding affinity if sterically mismatched with target receptors .

- Anti-convulsant effects : N,N-dibenzyl groups may improve blood-brain barrier penetration but increase off-target interactions .

Methodological solutions include: - Consistent assay protocols : Standardized IC measurements across cell lines .

- Computational docking : Molecular dynamics simulations to predict binding modes .

Methodological Guidance

Q. What analytical techniques are critical for assessing purity and stability of this compound under storage conditions?

- HPLC : Reverse-phase C18 columns (90:10 acetonitrile/water) with UV detection at 254 nm .

- TGA/DSC : Decomposition onset >200°C indicates thermal stability .

- Accelerated stability studies : 40°C/75% RH for 4 weeks; monitor via NMR for degradation (e.g., hydrolysis of sulfonamide bond) .

Q. How can researchers design experiments to probe the electronic effects of the 5-bromo substituent in electrophilic aromatic substitution (EAS)?

- Competitive EAS reactions : Compare reactivity with/without bromine using nitration (HNO/HSO) or sulfonation.

- DFT calculations : HOMO/LUMO maps predict regioselectivity; bromine’s electron-withdrawing effect directs substitution to the para position relative to the methoxy group .

- Isotopic labeling : Br radiolabeling tracks substitution pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.